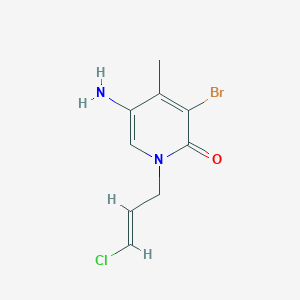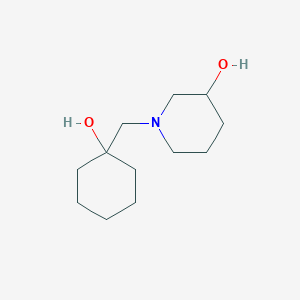
1-Phenylphosphinan-4-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylphosphinan-4-one 1-oxide is a cyclic organophosphorus compound featuring a six-membered ring with a phosphorus atom. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and industry. The presence of the phosphorus atom within the ring imparts distinct chemical reactivity and stereochemistry, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylphosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the desymmetrization of 1-phenylphosphinan-4-one. This process can be achieved via enantioselective deprotonation followed by oxidation or by asymmetric organocatalytic halogenation accompanied by elimination . These two-step one-pot transformations provide convenient access to optically active 1-phenylphosphin-2-en-4-one 1-oxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of chiral bases and oxidizing agents in controlled environments ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Phenylphosphinan-4-one 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the oxide to other phosphorus-containing compounds.
Substitution: The phosphorus atom allows for substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include IBX•MPO, which promotes the oxidation of intermediate silyl enol ethers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents and organocatalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various enantiomerically pure derivatives of 1-phenylphosphin-2-en-4-one, which have significant applications in asymmetric synthesis and catalysis .
Scientific Research Applications
1-Phenylphosphinan-4-one 1-oxide has several scientific research applications, including:
Biology: The compound’s unique structure allows for the exploration of its biological activity and potential as a pharmacophore.
Mechanism of Action
The mechanism of action of 1-Phenylphosphinan-4-one 1-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the entire molecule. The presence of the oxide group enhances its ability to form stable intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Phenylphosphin-2-en-4-one 1-sulfide: This compound is similar in structure but contains a sulfide group instead of an oxide.
Phospholane and Phosphetane Derivatives: These compounds feature five- and four-membered rings, respectively, with phosphorus atoms, and are used in similar applications.
Uniqueness
1-Phenylphosphinan-4-one 1-oxide is unique due to its six-membered ring structure, which provides distinct stereochemical properties and reactivity compared to its five- and four-membered counterparts. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13O2P |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C11H13O2P/c12-10-6-8-14(13,9-7-10)11-4-2-1-3-5-11/h1-5H,6-9H2 |
InChI Key |
IVCQUOFBVFOENY-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



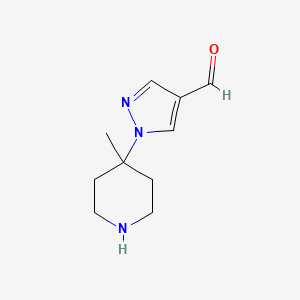
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)

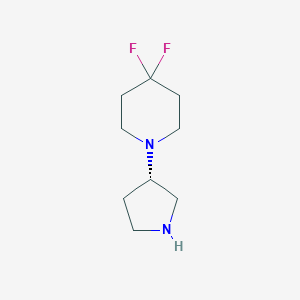

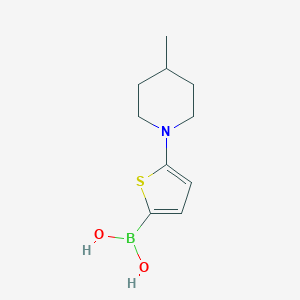
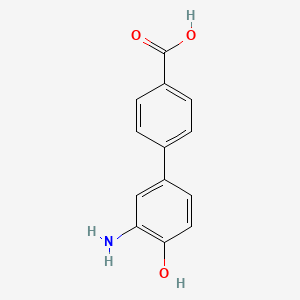
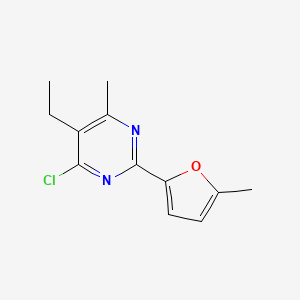
![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
